4-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group substituted with a 4-chloro group and a benzothiazole moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which play a significant role in inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators such as prostaglandins and thromboxanes . This results in a reduction of inflammation and pain, making this compound potentially useful in the treatment of conditions associated with inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent environment can affect the excited-state intramolecular proton transfer of similar compounds . Additionally, the compound’s activity may be enhanced or diminished depending on the presence of other substances in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reaction: The 4-chloro group is introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and the benzothiazole derivative.
Methoxylation: The methoxy groups are introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The presence of the benzothiazole moiety is particularly interesting due to its known pharmacological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of both the benzothiazole and benzamide moieties This combination provides a distinct set of chemical and biological properties that are not found in simpler benzamide derivatives
Properties
IUPAC Name |
4-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXOJPRLUOKAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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